1-[(4-chlorobenzyl)sulfonyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYPIECQOSBQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Chlorobenzyl Sulfonyl Pyrrolidine
Critical Analysis of Established Synthetic Routes to Sulfonylpyrrolidines
The construction of the sulfonylpyrrolidine scaffold can be approached by forming the pyrrolidine (B122466) ring first, followed by sulfonylation, or by incorporating the sulfonyl group during the ring formation. Established methods for pyrrolidine synthesis offer a versatile toolbox, though each comes with its own set of advantages and limitations regarding substitution patterns, stereocontrol, and functional group tolerance.
Cycloaddition Reactions in Pyrrolidine Synthesis
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful and widely investigated method for constructing the pyrrolidine ring with a high degree of stereocontrol. nih.govnih.govrsc.org These reactions involve the addition of a three-atom component (the azomethine ylide) to a two-atom component (an alkene or alkyne), rapidly building the five-membered ring. ingentaconnect.com The versatility of this approach allows for the synthesis of highly functionalized pyrrolidines in a predictable manner. ingentaconnect.com
| Cycloaddition Approach | Key Features | Potential for 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine |
| Azomethine Ylide [3+2] Cycloaddition | High stereocontrol, rapid construction of the pyrrolidine ring, access to highly functionalized products. nih.govnih.govrsc.orgingentaconnect.com | Applicable, though may require a multi-step sequence involving post-cyclization sulfonylation. |
| Glycine-Based [3+2] Cycloaddition | Utilizes readily available glycine as a starting material for generating the azomethine ylide. mdpi.com | Offers a potentially more atom-economical approach to the pyrrolidine core. |
| Iridium-Catalyzed Reductive Azomethine Ylide Generation | Allows for the formation of azomethine ylides from tertiary amides and lactams under mild conditions. acs.org | Could provide an alternative entry to the necessary pyrrolidine precursor. |
Electroreductive Cyclization Approaches
Electroreductive cyclization presents a green and efficient alternative for the synthesis of pyrrolidine derivatives. beilstein-journals.org This method typically involves the cathodic reduction of an imine, which then undergoes a rapid intramolecular or intermolecular reaction with a dihaloalkane to form the heterocyclic ring. beilstein-journals.orgresearchgate.net The use of flow microreactors can enhance the efficiency of this process due to the large specific surface area, leading to good yields and the potential for preparative scale synthesis. beilstein-journals.orgresearchgate.net For the target compound, this could involve the electroreductive cyclization of an appropriate imine precursor with a 1,4-dihalobutane, followed by sulfonylation. The key advantage is the use of readily available starting materials. researchgate.net
Palladium-Catalyzed Hydroarylation and C-H Functionalization
Palladium-catalyzed reactions have revolutionized the synthesis of complex molecules, and their application to pyrrolidine synthesis is no exception. researchgate.netnih.gov Palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines, which are valuable scaffolds in medicinal chemistry. researchgate.netnih.govchemrxiv.orgx-mol.com While this specific reaction may not directly yield the desired 1-sulfonylpyrrolidine, the principles of palladium catalysis are highly relevant.
More directly applicable is the palladium-catalyzed carboamination of alkenes. This process can generate enantiomerically enriched 2-(arylmethyl)pyrrolidines from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines. nih.gov A similar strategy could be envisioned for the synthesis of the pyrrolidine ring prior to sulfonylation.
Furthermore, direct C-H functionalization of the pyrrolidine ring has emerged as a powerful tool for late-stage modification. acs.orgresearchgate.net This strategy allows for the introduction of various substituents onto a pre-formed pyrrolidine core, offering a convergent and efficient approach to diverse derivatives. nih.govnih.gov While typically focused on C-C bond formation, advancements in C-N and C-S bond-forming C-H functionalization could provide a direct route to sulfonylpyrrolidines.
| Palladium-Catalyzed Method | Description | Relevance to Target Synthesis |
| Hydroarylation of Pyrrolines | Direct formation of 3-aryl pyrrolidines. researchgate.netnih.govchemrxiv.orgx-mol.com | Indirectly relevant, showcases the power of palladium catalysis in pyrrolidine chemistry. |
| Carboamination of Alkenes | Synthesis of enantiomerically enriched 2-substituted pyrrolidines. nih.gov | A potential route to the pyrrolidine core before the sulfonylation step. |
| C-H Functionalization | Direct introduction of functional groups onto the pyrrolidine ring. acs.orgresearchgate.netnih.govnih.gov | A potential future strategy for direct N-sulfonylation via C-H activation. |
Photoinduced Cyclization Cascades
Photochemical methods offer unique pathways for the synthesis of complex molecules under mild conditions. Photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group has been shown to produce 2-(1-chlorovinyl)pyrrolidines. nih.govacs.org This reaction proceeds through a nitrogen-centered radical, which triggers an intramolecular cyclization. nih.gov While this specific example leads to a substituted pyrrolidine, the underlying principle of a photoinduced radical cyclization could be adapted for the synthesis of the pyrrolidine ring. Another approach involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.gov
Development and Optimization of Novel Synthetic Pathways for the Compound
The synthesis of this compound can be optimized by developing novel pathways that efficiently form both the pyrrolidine ring and the crucial carbon-sulfur bond of the sulfonamide.
Strategies for Carbon-Sulfur Bond Formation
The formation of the sulfonamide linkage is a key step in the synthesis of the target compound. Traditionally, this is achieved by reacting pyrrolidine with 4-chlorobenzylsulfonyl chloride in the presence of a base. nih.gov However, recent advancements in C-S bond formation offer alternative and potentially more efficient strategies.
Visible light-mediated photocatalysis has emerged as a powerful tool for constructing carbon-sulfur bonds in the synthesis of sulfones, thioethers, and sulfonamides. unito.it These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Another approach involves the use of sulfur dioxide surrogates, such as the DABCO-sulfur dioxide complex (DABSO). organic-chemistry.org This reagent can react with Grignard reagents to form sulfinates, which can then be converted in situ to sulfonamides. organic-chemistry.orgnih.gov Palladium-catalyzed coupling of aryl halides with DABSO can also provide access to sulfonamides in a one-pot process. organic-chemistry.org
Recent methods also allow for the direct conversion of primary sulfonamides into sulfonyl chlorides, which can then be reacted with a variety of nucleophiles. nih.gov This "repurposing" of the sulfonamide group opens up new avenues for late-stage functionalization.
| C-S Bond Formation Strategy | Description | Potential for this compound |
| Classical Sulfonylation | Reaction of pyrrolidine with 4-chlorobenzylsulfonyl chloride. nih.gov | A well-established and reliable method. |
| Visible Light Photocatalysis | Mild and functional group tolerant formation of sulfonamides. unito.it | Could offer a more sustainable and efficient alternative. |
| Sulfur Dioxide Surrogates (e.g., DABSO) | In situ generation of sulfonamides from Grignard reagents or aryl halides. organic-chemistry.orgnih.gov | Provides a convergent approach, potentially combining C-S bond formation with the introduction of the 4-chlorobenzyl group. |
| Late-Stage Sulfonamide Modification | Conversion of a primary sulfonamide to a sulfonyl chloride for further reaction. nih.gov | Offers flexibility for diversification of related structures. |
By combining the innovative methods for pyrrolidine ring synthesis with these advanced strategies for carbon-sulfur bond formation, more efficient and versatile routes to this compound and its analogs can be developed. The choice of the optimal synthetic pathway will depend on factors such as the desired scale, stereochemical requirements, and the availability of starting materials.
Stereoselective Synthetic Approaches and Diastereocontrol
The synthesis of specific stereoisomers of substituted pyrrolidine rings is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms significantly influences biological activity. While the parent compound this compound is achiral, the introduction of substituents onto the pyrrolidine ring creates chiral centers, necessitating stereoselective synthetic methods to control the resulting stereochemistry. Methodologies for achieving such control can be broadly categorized into two approaches: the use of chiral starting materials (the "chiral pool" approach) or the application of asymmetric catalysis and diastereoselective reactions. mdpi.comnih.gov
A common strategy involves the use of enantiomerically pure precursors, such as L-proline or L-4-hydroxyproline, which are readily available from the chiral pool. mdpi.com These precursors possess a pre-defined stereochemistry that can be carried through a synthetic sequence. For instance, functional group manipulations of these chiral building blocks allow for the construction of variously substituted pyrrolidines, which can then undergo N-sulfonylation with 4-chlorobenzylsulfonyl chloride to yield the target chiral sulfonamide.
Another powerful technique is the asymmetric [3+2] cycloaddition reaction, which constructs the pyrrolidine ring with high levels of stereocontrol. chemistryviews.org This method involves the reaction of an azomethine ylide with an alkene. By using chiral catalysts or auxiliaries, specific stereoisomers of densely substituted pyrrolidines can be obtained. chemistryviews.orgacs.org For example, silver-catalyzed 1,3-dipolar cycloadditions between imino esters and chiral N-tert-butanesulfinylazadienes have been shown to produce pyrrolidines with up to four stereogenic centers with excellent diastereoselectivity. acs.org The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the cycloaddition. acs.org
Diastereocontrol can also be achieved in radical cyclization reactions to form the pyrrolidine ring. By incorporating a chiral auxiliary, such as a hydroxyl group at a specific position on the acyclic precursor, it is possible to influence the stereochemical course of the 5-exo-cyclization. acs.orgnih.gov This approach has been used to synthesize trans-2,4-disubstituted pyrrolidines with high selectivity. acs.orgnih.gov The auxiliary can be removed in a subsequent step, providing access to the desired enantiopure pyrrolidine derivative.
Iron-catalyzed C-H amination reactions represent a more atom-economical approach for creating substituted pyrrolidines. nih.gov These reactions can convert aliphatic azides into 2,5-disubstituted pyrrolidines, and the diastereoselectivity of the cyclization can be tuned by modifying the catalyst structure. nih.gov Experimental and theoretical studies have shown that the geometry of the transition state during the hydrogen atom abstraction step is key to determining the diastereomeric ratio of the product. nih.gov
The table below summarizes various stereoselective strategies applicable to the synthesis of substituted pyrrolidine precursors.
| Methodology | Key Features | Stereocontrol Element | Typical Diastereomeric Ratio (dr) |
| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | Pre-existing stereocenters (e.g., from L-proline). | Not applicable (enantiopure starting material). |
| [3+2] Cycloaddition | Constructs the pyrrolidine ring from an azomethine ylide and an alkene. | Chiral catalysts (e.g., Ag2CO3) or chiral auxiliaries (e.g., N-tert-butanesulfinyl group). acs.org | Good to excellent (up to >20:1). acs.org |
| Radical Cyclization | 5-exo-cyclization of aza-hexenyl radicals. | Chiral auxiliary (e.g., hydroxyl group) on the acyclic precursor. acs.org | High (e.g., cis/trans ~1:10). acs.org |
| Catalytic C-H Amination | Intramolecular cyclization of aliphatic azides catalyzed by metal complexes. | Chiral ligands on the metal catalyst (e.g., iron dipyrrinato complex). nih.gov | Moderate to high (>20:1 achievable with catalyst modification). nih.gov |
Mechanistic Insights into Key Synthetic Steps
The primary synthetic step for forming this compound is the reaction between 4-chlorobenzylsulfonyl chloride and pyrrolidine. This transformation is a classic example of N-sulfonylation of a secondary amine and proceeds via a nucleophilic substitution mechanism at the sulfur atom. cbijournal.comlibretexts.org
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyrrolidine onto the electrophilic sulfur atom of 4-chlorobenzylsulfonyl chloride. mdpi.com This step is generally considered the rate-determining step of the reaction. The presence of two electronegative oxygen atoms and a chlorine atom bonded to the sulfur atom makes it highly electron-deficient and thus susceptible to nucleophilic attack.
This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate or a concerted transition state. mdpi.comresearchgate.net In this state, a new nitrogen-sulfur bond is forming while the sulfur-chlorine bond is breaking. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine. The role of the base is crucial; it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. libretexts.org This prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.
Nucleophilic Attack: The secondary amine (pyrrolidine) attacks the sulfonyl chloride.
Intermediate/Transition State: A tetrahedral intermediate is formed.
Leaving Group Departure: The chloride ion is expelled.
Deprotonation: The base removes the proton from the nitrogen atom, yielding the final sulfonamide product and the hydrochloride salt of the base.
Kinetic studies on the reactions of various arenesulfonyl chlorides with anilines and other amines have shown that the reaction rates are influenced by several factors, including the nature of the substituents on both the sulfonyl chloride and the amine, the solvent, and the basicity of the amine. researchgate.net Electron-withdrawing groups on the arenesulfonyl chloride, like the chloro group in the para position of the benzyl (B1604629) ring, increase the electrophilicity of the sulfur atom, thereby accelerating the reaction. Conversely, the nucleophilicity of the amine is a key driver; pyrrolidine, as a secondary aliphatic amine, is a strong nucleophile, leading to a generally facile reaction. cbijournal.com
Solvent effects also play a significant role. The reaction between benzenesulfonyl chloride and aniline, for example, shows different second-order rate coefficients in various solvents, with rates generally increasing with solvent polarity. researchgate.net This is consistent with a mechanism that involves charge separation in the transition state.
Green Chemistry Principles and Sustainable Synthesis Strategies
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce environmental impact and improve safety and efficiency. tandfonline.comnih.gov Traditional methods for synthesizing compounds like this compound often involve hazardous reagents and volatile organic solvents. researchgate.net Modern sustainable strategies focus on alternative reaction media, catalyst-free conditions, and atom-economical, one-pot procedures. researchgate.netthieme-connect.com
One major focus has been the replacement of conventional organic solvents with more environmentally benign alternatives. Water, ethanol, and deep eutectic solvents (DESs) have emerged as promising green media for sulfonamide synthesis. researchgate.netthieme-connect.com For example, a general and mild method involves the in situ generation of sulfonyl chlorides from thiols via oxidative chlorination, followed by reaction with an amine in sustainable solvents like water, ethanol, or a choline chloride/glycerol-based DES. researchgate.net This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.
Catalyst-free methodologies represent another significant advancement. The reaction of sulfonyl chlorides with a twofold excess of an amine can be carried out at room temperature in water or ethanol without the need for a catalyst, simplifying the procedure and purification. researchgate.net Additionally, solvent-free methods, which utilize solid bases like potassium carbonate to prevent byproduct formation, offer a path to reduced solvent waste. researchgate.net
Photocatalysis provides a modern, metal-free approach to sulfonamide synthesis. Using eosin Y as a photoredox catalyst in a mixture of acetonitrile (B52724) and water, sulfonamides can be synthesized from thiols and phenylhydrazines under mild conditions. organic-chemistry.org This strategy exhibits a broad substrate scope and high functional group tolerance. organic-chemistry.org Another innovative photocatalytic system uses sodium iodide (NaI) to activate biomass-derived aryl triflates for a three-component coupling with a sulfur dioxide surrogate and an amine, operating under transition-metal-free conditions. rsc.org
The table below highlights several green and sustainable approaches for the synthesis of sulfonamides.
| Strategy | Key Features | Green Chemistry Principle(s) | Example Condition |
| Sustainable Solvents | Use of water, ethanol, or Deep Eutectic Solvents (DESs) as reaction media. researchgate.net | Safer solvents. | Oxidative chlorination of thiols followed by amination in ChCl/Glycerol DES. researchgate.net |
| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often using excess amine as a base. researchgate.net | Atom economy, Prevention of waste. | Sulfonyl chloride reacts with 2 eq. of amine in water at room temperature. researchgate.net |
| One-Pot Synthesis from Thiols | In situ generation of sulfonyl chloride from a thiol, followed by amination. organic-chemistry.org | Less hazardous chemical syntheses, Atom economy. | Oxidation of thiol with N-chlorosuccinimide (NCS) followed by addition of amine. organic-chemistry.org |
| Photoredox Catalysis | Use of light and a photocatalyst to drive the reaction under mild conditions. organic-chemistry.orgrsc.org | Catalysis, Design for energy efficiency. | Eosin Y catalyst, MeCN:H2O solvent, visible light. organic-chemistry.org |
| Multi-component Reactions | Combining three or more reactants in a single step to build complexity efficiently. thieme-connect.comrsc.org | Atom economy, Reduce derivatives. | Copper-catalyzed reaction of Na2S2O5, nitro compounds, and triaryl bismuth. thieme-connect.com |
Elucidating Reaction Mechanisms and Kinetic Profiles
Mechanistic Investigations of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine Transformations
The transformations of this compound are dictated by the inherent properties of the sulfonyl group, which is attached to both an aromatic (4-chlorobenzyl) and an aliphatic cyclic amine (pyrrolidine) moiety. The mechanistic pathways for such compounds typically involve nucleophilic substitution at the sulfur center or radical-mediated reactions.
The sulfur atom in the sulfonyl group of this compound is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms, which polarizes the sulfur-oxygen bonds and imparts a significant partial positive charge on the sulfur atom. Consequently, the sulfonyl group is susceptible to attack by a wide range of nucleophiles.
In analogous systems like arenesulfonyl chlorides, the reaction with nucleophiles such as amines and alcohols is a cornerstone of sulfonamide and sulfonate ester synthesis, respectively fiveable.menih.gov. The reactivity of sulfonyl chlorides is such that the chlorine atom acts as a good leaving group, readily displaced by nucleophiles fiveable.me. While the pyrrolidine (B122466) group in this compound is a much poorer leaving group than chloride, the electrophilic nature of the sulfur center remains. Reactions would likely require more forcing conditions or specific activation to achieve substitution at the sulfur atom.
Studies on the hydrolysis of aromatic sulfonyl chlorides show that the reaction can proceed via a mechanism where a water molecule attacks the sulfonyl group osti.gov. The reactivity can be influenced by the substituents on the aromatic ring. For this compound, the 4-chloro substituent on the benzyl (B1604629) group would have a moderate electron-withdrawing effect, influencing the electrophilicity of the sulfur center. The nucleophilic reactivity of the 2'-OH groups of RNA has been shown to be effective in reactions with activated sulfonyl species, highlighting the electrophilic potential of the sulfonyl group in complex biological systems nih.gov.
Table 1: General Reactivity of the Sulfonyl Group with Various Nucleophiles
| Nucleophile (Nu) | Product Type | General Reaction Conditions |
| Amines (R-NH₂) | Sulfonamides | Base-catalyzed |
| Alcohols (R-OH) | Sulfonate Esters | Base-catalyzed |
| Water (H₂O) | Sulfonic Acids | Neutral or acid/base-catalyzed |
| Thiols (R-SH) | Thiosulfonates | Base-catalyzed |
Sulfonyl compounds can serve as precursors for sulfonyl radicals, which are key intermediates in various synthetic transformations researchgate.net. Sulfonyl radicals can be generated from precursors like sulfonyl chlorides, sulfinic acids, or sulfonyl hydrazides through methods such as photolysis, thermolysis, or redox processes researchgate.net. These radicals can then participate in addition reactions to unsaturated systems like alkenes and alkynes or in cyclization reactions scispace.com.
For this compound, radical pathways could potentially be initiated by homolytic cleavage of the sulfur-carbon or sulfur-nitrogen bond, although this is generally less common than generation from sulfonyl halides. A more plausible pathway would involve a reaction initiated by a radical species that interacts with the molecule. For instance, sulfonyl radicals are known to react with molecular oxygen to form sulfonyl peroxyl radicals, which are highly reactive species nih.gov. The study of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride has shown the formation of the methanesulfonyl radical (MeSO₂•) acs.org. This indicates that under specific radical-generating conditions, the sulfonyl moiety in 1-[(4--chlorobenzyl)sulfonyl]pyrrolidine could potentially be transformed into a corresponding sulfonyl radical, opening up avenues for further radical-mediated reactions.
Kinetic Analysis of Rate-Determining Steps in Analogous Systems
The hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid has been shown to follow first-order kinetics osti.gov. The rate of reaction is influenced by the substituents on the aromatic ring, with electron-withdrawing groups generally increasing the rate of hydrolysis nih.gov. For instance, the hydrolysis rate of m-nitrobenzenesulfonyl chloride is faster than that of benzenesulfonyl chloride, which in turn is faster than that of the p-methyl derivative in 50% acetone (B3395972)/water nih.gov.
The extended Grunwald-Winstein equation is a tool used to analyze the solvolysis rates and provides information about the mechanism, particularly the sensitivity of the reaction to the solvent's nucleophilicity and ionizing power mdpi.com. Studies on benzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride solvolysis suggest an S_N2-like mechanism mdpi.com. The rate-determining step in these reactions is proposed to be the nucleophilic attack of a solvent molecule on the sulfur atom nih.govmdpi.com. Kinetic isotope effect studies, comparing reaction rates in H₂O versus D₂O or MeOH versus MeOD, further support this, with values for methanesulfonyl chloride and benzenesulfonyl chloride indicating significant bond breaking at the transition state nih.gov.
Table 2: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides in 70% Dioxane/30% Water
| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate (k_rel) |
| p-OCH₃ | 0.44 |
| p-CH₃ | 0.61 |
| H | 1.00 |
| p-Cl | 2.17 |
| m-NO₂ | 7.92 |
Data adapted from studies on analogous systems to illustrate electronic effects.
Solvent Effects and Catalysis in Compound Reactivity
Solvents play a crucial role in chemical reactions by influencing reactant solubility, stability, and reaction rates wikipedia.org. The effect of a solvent on reaction rates can be understood through the transition state theory, where the differential solvation of the starting materials and the transition state determines whether the reaction is accelerated or decelerated wikipedia.org.
In reactions involving sulfonyl compounds, polar solvents are generally favored as they can stabilize charged intermediates and transition states. The solvolysis of sulfonyl chlorides, for example, is highly dependent on the solvent composition nih.govmdpi.com. An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex wikipedia.org.
Catalysis also plays a significant role. The hydrolysis of sulfonyl chlorides can be subject to general-base catalysis scispace.com. In the reaction of arenesulfonyl chlorides with amines in water, evidence for pathways that are second-order in the amine or involve hydroxide as a general base has been found, suggesting that a second molecule of the base assists in the removal of a proton in the transition state scispace.com. For this compound, reactions involving nucleophilic attack on the sulfur center would likely be accelerated by appropriate catalysts that can activate the sulfonyl group or enhance the nucleophilicity of the attacking species. In liquid-phase catalysis, solvents can also compete for active sites or participate directly in kinetically relevant steps osti.gov.
Transition State Characterization via Computational Methods
Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states nih.gov. Density Functional Theory (DFT) is a commonly used method for these studies mdpi.comresearchgate.net.
For reactions involving sulfonyl compounds, computational methods can be used to model the reaction pathway of nucleophilic attack on the sulfur atom. These calculations can determine the geometry of the transition state, which is often a trigonal bipyramidal structure around the sulfur atom. Furthermore, the activation energy for the reaction can be calculated, providing a theoretical basis for the observed reaction rates.
Computational studies on sulfonamides have been used to investigate their molecular structure, vibrational frequencies, and electronic properties mdpi.comresearchgate.netnih.gov. For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to complement experimental data on new sulfonamide compounds mdpi.com. Such studies on this compound could reveal details about the preferred conformations, the electronic distribution within the molecule, and the energetic barriers for its various potential reactions. This would allow for a detailed understanding of the factors controlling its reactivity, complementing experimental kinetic and mechanistic data.
Advanced Structural Analysis and Conformational Dynamics
Comprehensive Spectroscopic Characterization for Structural Proof and Detailed Features
Spectroscopic analysis is fundamental to elucidating the precise structure and conformational subtleties of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provides a comprehensive dataset for unambiguous structural confirmation and detailed electronic and geometric insights.
High-resolution ¹H and ¹³C NMR spectroscopy serves as a primary tool for confirming the molecular framework of this compound and probing its solution-state conformation. The expected chemical shifts are influenced by the electronic environment of each nucleus, with the sulfonyl group and the chlorobenzyl moiety exerting significant effects.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorobenzyl group, typically as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons would appear as a singlet, while the pyrrolidine (B122466) ring protons would present as complex multiplets due to their diastereotopic nature and spin-spin coupling.
The ¹³C NMR spectrum would corroborate the structure with signals corresponding to the distinct carbon environments in the chlorobenzyl and pyrrolidine rings. The conformation of the five-membered pyrrolidine ring, which can adopt various puckered forms like envelope or twist (half-chair) conformations, significantly influences the chemical shifts of its protons and carbons. frontiersin.org Advanced 2D NMR techniques, such as NOESY and ROESY, can provide through-space correlations, offering crucial distance restraints to determine the preferred ring pucker and the relative orientation of the benzyl (B1604629) and pyrrolidine groups. frontiersin.org Correlation between experimentally measured and computationally calculated chemical shifts can further refine the conformational assignment. frontiersin.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic C-H (ortho to CH₂) | ¹H | ~7.4-7.6 | Doublet |
| Aromatic C-H (ortho to Cl) | ¹H | ~7.3-7.5 | Doublet |
| Benzylic CH₂ | ¹H | ~4.3-4.5 | Singlet |
| Pyrrolidine N-CH₂ (α) | ¹H | ~3.2-3.4 | Multiplet |
| Pyrrolidine C-CH₂-C (β) | ¹H | ~1.8-2.0 | Multiplet |
| Aromatic C-Cl | ¹³C | ~134-136 | Singlet |
| Aromatic C-CH₂ | ¹³C | ~135-137 | Singlet |
| Aromatic CH (ortho to CH₂) | ¹³C | ~129-131 | Singlet |
| Aromatic CH (ortho to Cl) | ¹³C | ~128-130 | Singlet |
| Benzylic CH₂ | ¹³C | ~55-58 | Singlet |
| Pyrrolidine N-CH₂ (α) | ¹³C | ~48-50 | Singlet |
| Pyrrolidine C-CH₂-C (β) | ¹³C | ~23-25 | Singlet |
Advanced mass spectrometry, particularly using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), provides definitive proof of the molecular weight and offers insights into the compound's structure through characteristic fragmentation patterns. nih.gov The high-resolution mass spectrum would confirm the elemental composition.
The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. For compounds containing a pyrrolidine ring, the loss of the neutral pyrrolidine molecule (71 Da) is a frequently observed fragmentation. wvu.edu Another expected pathway is the cleavage of the S-C bond of the benzyl group, leading to the formation of a 4-chlorobenzyl cation (m/z 125), which can further rearrange to a chlorotropylium ion. Fragmentation of the pyrrolidine ring itself can also occur, leading to characteristic iminium ions. wvu.edu
Table 2: Predicted Key Mass Fragments of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 259 | [M]⁺ (Molecular Ion) | C₁₁H₁₄ClNO₂S⁺ |
| 189 | [M - C₄H₈N]⁺ | C₇H₆ClO₂S⁺ |
| 125 | [C₇H₆Cl]⁺ | C₇H₆Cl⁺ |
| 90 | [C₇H₆]⁺ (Loss of Cl) | C₇H₆⁺ |
| 70 | [C₄H₈N]⁺ | C₄H₈N⁺ |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in the molecule. The spectra are dominated by vibrations characteristic of the sulfonyl and the substituted aromatic groups.
The most prominent features in the IR spectrum are expected to be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S and S-N stretching vibrations would also be present. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and benzyl CH₂ groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected around 1600-1450 cm⁻¹. The C-Cl stretching vibration will also be observable in the fingerprint region. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| SO₂ Asymmetric Stretch | 1350-1300 | Strong |
| SO₂ Symmetric Stretch | 1160-1120 | Strong |
| C-N Stretch | 1250-1020 | Medium |
| S-N Stretch | 970-900 | Medium |
| C-Cl Stretch | 800-600 | Strong |
X-ray Crystallography for Solid-State Conformational Studies and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation and packing of molecules. While the specific crystal structure for this compound is not detailed, analysis of closely related compounds, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine, allows for a robust prediction of its key structural features. nih.gov
The geometry around the sulfur atom is expected to be a distorted tetrahedron. nih.gov The pyrrolidine ring is anticipated to adopt a non-planar conformation, likely a half-chair with a twist along one of the C-C bonds, as this minimizes steric strain. nih.gov The relative orientation of the pyrrolidine ring and the chlorobenzyl group is defined by the torsion angles around the S-N and S-C bonds. In analogous structures, the N-C bonds of the pyrrolidine ring are often oriented gauche to the S-C(benzyl) bond. nih.gov
Intermolecular interactions are crucial in defining the crystal packing. It is highly probable that weak C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and protons from the pyrrolidine and benzyl groups play a significant role in stabilizing the crystal lattice, potentially forming extended networks or sheets. nih.gov
Table 4: Predicted Crystallographic Parameters based on Analogous Structures nih.gov
| Parameter | Predicted Value |
|---|---|
| S=O Bond Length | ~1.43-1.44 Å |
| S-N Bond Length | ~1.62-1.63 Å |
| S-C(benzyl) Bond Length | ~1.76-1.77 Å |
| O-S-O Bond Angle | ~119-120° |
| N-S-C Bond Angle | ~107-108° |
| Pyrrolidine Ring Conformation | Half-Chair / Twist |
| Key Intermolecular Interaction | C-H···O Hydrogen Bonds |
Computational Conformational Analysis (e.g., Molecular Mechanics, DFT)
Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of flexible molecules like this compound. nih.gov DFT calculations can be used to determine the geometries and relative energies of different stable conformers. frontiersin.orgresearchgate.net This includes modeling the different puckering states of the pyrrolidine ring (e.g., Cγ-endo and Cγ-exo) and the rotational barriers around the key single bonds (S-N and S-C). frontiersin.org
Potential energy surface scans can map the energy changes associated with the rotation around these bonds, identifying the lowest energy conformations. The results of these calculations can be used to interpret experimental data. For example, theoretical NMR chemical shifts and vibrational frequencies can be calculated for the lowest-energy conformers and compared with the experimental spectra to provide a high level of confidence in the structural and conformational assignments. frontiersin.org Such calculations can also provide insights into the electronic structure, including orbital energies and charge distributions.
Dynamic NMR Spectroscopy for Conformational Exchange Phenomena
The conformational flexibility of the pyrrolidine ring and potential restricted rotation around the S-N bond suggest that the molecule may undergo dynamic exchange processes that could be studied by variable-temperature (VT) NMR spectroscopy. The pyrrolidine ring can interconvert between different puckered conformations, a process known as pseudorotation. nih.gov
If the energy barrier to this interconversion is sufficiently high, cooling the sample could slow the exchange rate to the point where it becomes slow on the NMR timescale. This would result in the decoalescence of time-averaged signals observed at room temperature into separate signals for each distinct conformer. Analysis of the line shapes as a function of temperature (lineshape analysis) would allow for the determination of the activation energy (ΔG‡) for the conformational exchange process, providing quantitative data on the molecule's dynamic behavior.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. For 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine, DFT calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies. bohrium.comnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity.
The theoretical framework of DFT allows for the accurate prediction of molecular geometries, which can be compared with experimental data from techniques like X-ray crystallography. bohrium.com For sulfonamide-containing compounds, DFT calculations have been successfully used to correlate theoretical structural parameters with experimental findings. mdpi.commdpi.com
Frontier Orbital Theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyrrolidine (B122466) ring and the sulfonyl group's oxygen atoms, while the LUMO is likely centered on the electron-deficient chlorobenzyl moiety. The analysis of these frontier orbitals helps in predicting how the molecule will interact with other chemical species. theswissbay.chresearchgate.net
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
The distribution of electron density within a molecule is crucial for understanding its intermolecular interactions. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule.
For this compound, the ESP map would likely show negative potential (typically colored red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyrrolidine ring, indicating these as sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms and the chlorobenzyl group, particularly the carbon atom attached to the chlorine, suggesting these as sites for nucleophilic attack. researchgate.net This detailed charge distribution information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems and material science. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) and Raman spectroscopy. mdpi.com These theoretical predictions are instrumental in the interpretation and assignment of experimental spectra.
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data to confirm the molecular structure. mdpi.com Similarly, the calculation of vibrational frequencies can aid in assigning the absorption bands in the IR and Raman spectra to specific molecular vibrations, such as the characteristic S=O and S-N stretching frequencies of the sulfonylpyrrolidine moiety. researchgate.net
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| S=O Asymmetric Stretch | 1345 | 1340 |
| S=O Symmetric Stretch | 1160 | 1155 |
| S-N Stretch | 950 | 945 |
| C-Cl Stretch | 780 | 775 |
Molecular Dynamics Simulations of Compound Behavior in Different Media
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide a dynamic picture of how a compound like this compound behaves in different environments, such as in a solvent or interacting with a biological target.
By simulating the interactions between the compound and its surroundings, MD can reveal information about its conformational flexibility, solvation properties, and binding affinities. For instance, an MD simulation could model how this compound interacts with water molecules, providing insights into its solubility. Furthermore, if the compound is being investigated as a potential drug, MD simulations can be used to model its interaction with a target protein, helping to understand the binding mechanism and stability of the complex. researchgate.net
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling can be used to explore the reactivity of this compound and to map out potential reaction pathways. By calculating the energy profiles of different reaction coordinates, it is possible to identify the transition states and intermediates, and to determine the activation energies for various chemical transformations. theswissbay.ch
This type of analysis is crucial for understanding the mechanisms of reactions involving the sulfonylpyrrolidine scaffold and for designing new synthetic routes. For example, computational modeling could be used to investigate the susceptibility of the C-S or S-N bonds to cleavage under different reaction conditions, providing valuable information for synthetic chemists.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. In the context of chemical reactivity, QSPR models can be developed to predict the reactivity of a series of related compounds based on a set of calculated molecular descriptors.
For a class of compounds including this compound, a QSPR model could be built to predict their reactivity in a specific reaction. This would involve calculating a range of descriptors for each compound, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally determined reactivity data, a predictive model can be generated, which can then be used to estimate the reactivity of new, untested compounds in the same class.
Molecular Recognition and Intermolecular Interactions Non Biological Contexts
Supramolecular Chemistry and Self-Assembly Potential of Sulfonyl Scaffolds
While no specific data exists for 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine, the sulfonyl group is a well-recognized functional group in the field of supramolecular chemistry and crystal engineering. The key to its utility lies in the strong dipole of the S=O bonds and the ability of the oxygen atoms to act as hydrogen bond acceptors.
The self-assembly of molecules containing a sulfonyl scaffold is often driven by a network of weak intermolecular interactions. These can include:
Hydrogen Bonds: The oxygen atoms of the sulfonyl group are potent acceptors for hydrogen bonds from suitable donor molecules. In the absence of strong donors, even weak C-H···O interactions can play a significant role in dictating the packing of molecules in a crystal lattice.
Halogen Bonds: The chlorine atom on the benzyl (B1604629) group can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen.
π-π Stacking: The presence of the aromatic chlorobenzyl group introduces the possibility of π-π stacking interactions between adjacent molecules, which can contribute to the stability of a self-assembled structure.
In related sulfonyl-containing compounds, these interactions can lead to the formation of well-defined supramolecular structures such as chains, sheets, or more complex three-dimensional networks. For instance, studies on other sulfonamides have detailed how intermolecular hydrogen bonds and π-π interactions are the primary forces governing crystal packing. researchgate.net The interplay and relative strength of these various non-covalent interactions would determine the specific self-assembly behavior of this compound.
Interactions with Solvents and Other Small Molecules
The interaction of this compound with solvents would be dictated by its structural components. The pyrrolidine (B122466) ring, while generally non-aromatic, and the chlorobenzyl group provide some lipophilic character, suggesting solubility in non-polar organic solvents. Conversely, the polar sulfonyl group can engage in significant interactions with polar solvents.
Potential interactions with solvents include:
Hydrogen Bonding: In protic solvents like alcohols or water, the sulfonyl oxygens can act as hydrogen bond acceptors.
Dipole-Dipole Interactions: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), would interact with the dipole of the sulfonyl group.
Van der Waals Forces: Non-polar solvents would primarily interact with the chlorobenzyl and pyrrolidine moieties through weaker van der Waals forces.
The balance of these interactions influences the solubility and conformation of the molecule in solution. For example, in a study of a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, the molecular conformation and intermolecular interactions were significantly influenced by the presence of different functional groups capable of forming hydrogen bonds. nih.gov While no specific data is available for the title compound, it is reasonable to infer that its solubility and solution-state aggregation would be highly dependent on the solvent's polarity and hydrogen bonding capabilities.
Crystallographic Studies of Co-crystals and Inclusion Compounds for Enhanced Stability or Reactivity
There are no published crystallographic studies of co-crystals or inclusion compounds involving this compound. However, the formation of such multi-component crystalline solids is a common strategy in crystal engineering to modify the physicochemical properties of a compound, such as its stability, solubility, or reactivity.
The potential for this compound to form co-crystals would rely on its ability to form robust, directional, non-covalent interactions with a co-former molecule. Given its structure, likely interaction sites for co-crystal formation include:
The sulfonyl oxygen atoms acting as hydrogen bond acceptors.
The chlorine atom on the benzyl ring participating in halogen bonding.
The aromatic ring engaging in π-π stacking with other aromatic co-formers.
A systematic co-crystal screen with a library of pharmaceutically acceptable co-formers containing hydrogen bond donors (e.g., carboxylic acids, amides) or halogen bond donors would be the standard approach to discover new solid forms of this compound.
Similarly, the formation of inclusion compounds, where the molecule would be encapsulated within a larger host molecule (like a cyclodextrin (B1172386) or a calixarene), is plausible. The size and shape of the this compound molecule would need to be complementary to the host's cavity. Such encapsulation could enhance its stability by protecting it from the external environment.
While no specific crystallographic data for this compound or its multi-component forms could be retrieved, the general principles of supramolecular chemistry suggest that it possesses the necessary functional groups to participate in a rich variety of intermolecular interactions.
Derivatization Strategies and Analogue Synthesis for Mechanistic Probes
Systematic Chemical Modifications of the Pyrrolidine (B122466) Ring System
Key Modification Strategies:
Oxidation at C2: The pyrrolidine ring can be oxidized to the corresponding lactam, yielding a 1-[(4-chlorobenzyl)sulfonyl]pyrrolidin-2-one. This modification introduces a polar carbonyl group and alters the geometry and electronic distribution of the ring system. A general method for achieving such a transformation involves the cyclization of a precursor like 4-({[(4-chlorobenzyl)sulfonyl]amino})butanoic acid. nih.gov
Hydroxylation at C3: Introduction of a hydroxyl group at the C3 position creates a chiral center and provides a new site for hydrogen bonding. A common synthetic route involves the cyclodehydration of a 4-amino-1,2-butanediol precursor using an agent like thionyl chloride (SOCl₂), which can be adapted for N-sulfonylated systems. tandfonline.com
Substitution at C3 and C4: The 1,3-dipolar cycloaddition is a powerful method for constructing substituted pyrrolidine rings from the ground up, allowing for the introduction of a wide variety of substituents at the 3 and 4 positions. nih.gov This approach offers control over stereochemistry and enables the synthesis of diverse libraries of analogues.
Ring Contraction: Novel methods, such as the photo-promoted ring contraction of pyridines, offer pathways to unique pyrrolidine skeletons like N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene, which can then be further functionalized. nih.gov While not a direct modification, this strategy allows access to structurally diverse pyrrolidine cores that can be subsequently sulfonylated.
Table 1: Potential Modifications of the Pyrrolidine Ring
| Position | Modification | Synthetic Precursor/Method | Potential Impact |
|---|---|---|---|
| C2 | Oxo (=O) group | Cyclization of 4-({[(4-chlorobenzyl)sulfonyl]amino})butanoic acid nih.gov | Increases polarity, alters ring conformation, potential H-bond acceptor. |
| C3 | Hydroxyl (-OH) group | Cyclodehydration of an N-sulfonylated 4-amino-1,2-butanediol tandfonline.com | Introduces chirality, H-bond donor/acceptor site. |
| C3, C4 | Alkyl/Aryl substituents | 1,3-Dipolar cycloaddition nih.gov | Probes steric limits and hydrophobic interactions. |
| - | Bicyclic Analogue | Ring contraction of a corresponding pyridine derivative nih.gov | Introduces conformational rigidity. |
Exploration of Substituent Effects on the Chlorobenzyl Moiety
The 4-chlorobenzyl group is a critical component of the molecule, and its electronic and steric properties can be fine-tuned by altering the substituent on the phenyl ring. Systematic exploration of these effects is crucial for understanding structure-reactivity relationships. mdpi.com This involves replacing the 4-chloro substituent with a variety of other groups or moving it to the ortho- or meta-positions.
The nature of the substituent on the benzyl (B1604629) ring can influence the molecule's properties in several ways:
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (NO₂) or trifluoromethyl (CF₃) can increase the electrophilicity of the sulfonyl sulfur atom. Conversely, electron-donating groups (EDGs) like methoxy (OCH₃) or methyl (CH₃) can decrease it. These changes directly impact the reactivity of the sulfonyl group towards nucleophiles.
Steric Effects: The size of the substituent can influence how the molecule fits into a binding pocket or approaches a reactant. A bulky group like tert-butyl can create steric hindrance that may alter reactivity or selectivity. nih.gov
Studies on related benzenesulfonamide and benzyl derivatives have shown that such modifications can profoundly impact biological activity. frontiersin.orgnih.gov For instance, in some series, the presence of a 4-chloro or other halogen substituent is optimal for activity, while in others, electron-donating groups are preferred. researchgate.netnih.gov
Table 2: Predicted Effects of Substituents on the Benzyl Moiety
| Position | Substituent (X) | Electronic Effect | Potential Impact on Reactivity/Properties |
|---|---|---|---|
| 4- (para) | -F | Weakly deactivating (Inductive EWG) | Increases lipophilicity, may alter binding interactions. |
| 4- (para) | -Br | Weakly deactivating (Inductive EWG) | Increases lipophilicity and size. |
| 4- (para) | -CH₃ | Weakly activating (EDG) | Increases lipophilicity, decreases sulfonyl electrophilicity. |
| 4- (para) | -OCH₃ | Activating (EDG) | Increases polarity, decreases sulfonyl electrophilicity. mdpi.com |
| 4- (para) | -NO₂ | Strongly deactivating (EWG) | Significantly increases sulfonyl electrophilicity. mdpi.com |
| 2- (ortho) | -Cl | Weakly deactivating (Inductive EWG) | May introduce steric hindrance near the sulfonyl group. |
| 3- (meta) | -Cl | Weakly deactivating (Inductive EWG) | Alters electronic distribution compared to para-isomer. nih.gov |
Synthesis of Isotopically Labeled Analogues for Mechanistic Tracing
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex mixtures. researchgate.netnih.gov The synthesis of analogues of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine labeled with stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N), or oxygen-18 (¹⁸O) can provide detailed mechanistic insights. frontiersin.org
Labeling Strategies:
Deuterium (²H) Labeling: Deuterium can be incorporated at specific sites to probe reaction mechanisms via the kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond. clearsynth.com
Benzylic Position (-CD₂-): Synthesis starting from 4-chlorobenzaldehyde-d₁ and subsequent reduction and conversion to the sulfonyl chloride would label the benzylic position. This would be useful for studying reactions involving C-H bond cleavage at this site. beilstein-journals.org
Pyrrolidine Ring: H/D exchange reactions catalyzed by transition metals like iridium can be used for late-stage deuteration of the pyrrolidine ring, though controlling regioselectivity can be challenging. acs.org
Aromatic Ring: Using deuterated 4-chlorotoluene as a starting material would produce an analogue with a labeled aromatic ring, useful as an internal standard in mass spectrometry.
Carbon-13 (¹³C) Labeling: ¹³C labeling is useful for tracing the fate of carbon atoms in metabolic or degradation studies using NMR spectroscopy or mass spectrometry. Synthesis would typically involve starting with a ¹³C-labeled precursor, such as ¹³C-labeled 4-chlorotoluene.
Oxygen-18 (¹⁸O) and Nitrogen-15 (¹⁵N) Labeling: The sulfonyl group itself can be labeled. A late-stage degradation-reconstruction pathway has been developed for primary sulfonamides, where the unlabeled compound is deaminated to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O and ¹⁵NH₃. chemrxiv.orgchemrxiv.org A similar strategy could be adapted for N-substituted sulfonamides to introduce ¹⁸O into the SO₂ group, allowing for the tracing of the sulfonyl moiety in chemical or biological transformations.
The use of these labeled analogues, particularly in conjunction with mass spectrometry and NMR, allows for the unambiguous tracking of the molecule and its fragments, providing definitive evidence for proposed mechanistic pathways. frontiersin.org
Structure-Reactivity Relationship (SRR) Studies within a Series of Analogues
Structure-Reactivity Relationship (SRR) studies aim to correlate the specific structural features of a series of related compounds with their chemical reactivity. drugdesign.org For analogues of this compound, SRR studies would focus on how modifications to the pyrrolidine ring and the chlorobenzyl moiety affect the reactivity of the molecule as a whole, and specifically the N-S bond and the sulfonyl group. The development of new therapeutic agents and other functional molecules relies heavily on understanding these relationships. nih.govresearchgate.net
Key Reactivity Considerations:
Electrophilicity of the Sulfonyl Group: The sulfur atom of the sulfonyl group is electrophilic and susceptible to nucleophilic attack. As discussed in section 7.2, substituents on the benzyl ring modulate this electrophilicity. An SRR study would quantify this effect, for instance, by measuring the reaction rates of a series of substituted analogues with a model nucleophile. A Hammett plot, correlating reaction rates with substituent constants (σ), could provide insight into the electronic nature of the transition state. mst.edu
Stability of the N-S Bond: The stability of the sulfonamide bond can be influenced by substituents on both the pyrrolidine and benzyl moieties. Steric hindrance around the nitrogen or sulfur atoms could decrease the rate of reactions involving this bond. Electronic effects transmitted through the nitrogen atom from substituents on the pyrrolidine ring could also alter bond stability.
Reactivity of the Pyrrolidine Ring: Functional groups introduced onto the pyrrolidine ring (section 7.1) can themselves be sites of reaction. For example, a 3-hydroxy analogue could undergo esterification or oxidation. An SRR study would examine how the electron-withdrawing sulfonyl group affects the reactivity of these appended functional groups compared to a simple N-alkylpyrrolidine.
Conformational Effects: The substitution pattern on the pyrrolidine ring influences its preferred conformation (puckering), which can, in turn, affect the accessibility of the sulfonyl group or the orientation of the chlorobenzyl moiety, thereby influencing reactivity. nih.gov
By systematically synthesizing the analogues described in the preceding sections and subjecting them to controlled reactivity studies (e.g., solvolysis, reaction with nucleophiles, electrochemical analysis), a quantitative model of the structure-reactivity relationships for this class of compounds can be constructed.
Table 3: Summary of Predicted Structure-Reactivity Relationships
| Structural Modification | Predicted Effect on Reactivity | Rationale |
|---|---|---|
| EWG on benzyl ring (e.g., 4-NO₂) | Increase sulfonyl sulfur electrophilicity | Inductive and resonance withdrawal of electron density from the sulfonyl group. nih.gov |
| EDG on benzyl ring (e.g., 4-OCH₃) | Decrease sulfonyl sulfur electrophilicity | Donation of electron density to the sulfonyl group. mdpi.com |
| Bulky group on pyrrolidine ring (e.g., C3-t-butyl) | Decrease rate of attack at sulfonyl sulfur | Steric hindrance around the reaction center. mst.edu |
| Oxo group at C2 of pyrrolidine | May decrease N-S bond stability | Potential for intramolecular electronic effects or alternative reaction pathways. |
| Ortho-substituent on benzyl ring | Decrease rate of attack at sulfonyl sulfur | Steric hindrance proximal to the sulfonyl group. nih.gov |
Advanced Analytical Methodologies for Complex Matrices
Development of Hyphenated Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for the detection and quantification of trace amounts of organic compounds in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.
A literature search for the application of GC-MS or LC-MS/MS for the trace analysis of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine did not yield any specific methods or validated procedures. In principle, due to its molecular weight and the presence of a sulfonyl group, both techniques could be applicable. For GC-MS analysis, derivatization might be necessary to improve volatility and thermal stability. For LC-MS/MS, the compound's polarity would dictate the choice of mobile and stationary phases. A generic LC-MS method for sulfonamides might involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to enhance ionization. researchgate.net However, without experimental data, optimal conditions for this compound remain theoretical.
Chiral Separation Techniques for Enantiomer Resolution (e.g., Chiral HPLC)
While the provided structure of this compound does not inherently indicate chirality, the synthesis of related chiral pyrrolidine (B122466) derivatives is a common practice in medicinal chemistry. Should a chiral center be introduced into the molecule, for instance at the pyrrolidine ring, the resolution of its enantiomers would be crucial.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Despite the importance of chiral separations for many pharmaceutical compounds, no published studies were found that specifically describe the chiral separation or enantiomer resolution of this compound.
Applications in Reaction Monitoring and Process Control in Chemical Synthesis
Real-time monitoring of chemical reactions is essential for process optimization, ensuring product quality, and improving safety. Spectroscopic and chromatographic techniques are often employed for this purpose. For the synthesis of this compound, these techniques could theoretically be used to track the consumption of reactants and the formation of the product.
However, a review of the literature did not reveal any studies detailing the use of analytical methodologies for monitoring the synthesis of this compound. General principles of reaction monitoring for sulfonamide synthesis might involve techniques like in-situ Infrared (IR) spectroscopy or periodic sampling followed by HPLC analysis, but specific applications to this compound have not been documented.
Environmental Fate and Transformation Pathways Academic Focus
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
No specific studies on the photolytic degradation of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine in aquatic or atmospheric environments were found in the public domain. Research into how this compound behaves when exposed to sunlight, a key driver of chemical breakdown in the environment, has not been published.
Hydrolytic Stability and Pathways of Chemical Transformation
Information regarding the hydrolytic stability of this compound is not available in the reviewed literature. The rate and pathways of its transformation in water at different pH levels, which are crucial for determining its persistence in aquatic systems, have not been documented.
Microbial and Enzymatic Biotransformation
There is no available research detailing the microbial or enzymatic biotransformation of this compound. The potential for microorganisms to break down this compound, the metabolic pathways involved, and the enzymes responsible for its degradation are currently unknown.
Identification and Characterization of Environmental Degradation Products
As no studies on the degradation of this compound were identified, there is no information on the chemical structures of its potential environmental byproducts. The characterization of these transformation products is essential for a complete environmental risk assessment.
Further research is necessary to elucidate the environmental behavior and ultimate fate of this compound. Without such data, a comprehensive assessment of its potential for persistence, bioaccumulation, and long-range transport remains speculative.
Future Perspectives and Emerging Research Avenues
Potential as a Building Block for Complex Chemical Architectures
The structural features of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine —a pyrrolidine (B122466) ring, a sulfonyl bridge, and a substituted aromatic moiety—make it a promising starting material for the synthesis of more complex molecules. The pyrrolidine ring is a common motif in many biologically active natural products and pharmaceuticals. The sulfonyl group, while imparting stability, can also be a versatile functional handle for further chemical transformations. nih.gov
The synthesis of 1-(arylsulfonyl)pyrrolidines has been achieved through various methods, including the reaction of phenols with precursors like 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. researchgate.net This suggests that the 4-chlorobenzyl group in the target molecule could be strategically employed in coupling reactions, such as Suzuki or Sonogashira cross-couplings, to introduce further complexity. The pyrrolidine nitrogen, once part of the stable sulfonamide, can potentially be involved in reactions that cleave the N-S bond under specific conditions, liberating the amine for further functionalization.
The development of synthetic methods for creating substituted pyrrolidines is an active area of research. researchgate.net For instance, cycloaddition reactions are a powerful tool for constructing the pyrrolidine ring system with a high degree of stereocontrol. researchgate.net The inherent chirality of substituted pyrrolidines also makes them valuable synthons in asymmetric synthesis.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Reaction Type | Potential Reacting Site | Potential Product Class |
| Cross-Coupling Reactions | 4-chlorobenzyl group | Bi-aryl or alkyne-substituted pyrrolidines |
| N-S Bond Cleavage | Sulfonamide linkage | Free pyrrolidine for further functionalization |
| Ring Functionalization | Pyrrolidine ring C-H bonds | Substituted pyrrolidine derivatives |
| Cycloaddition Precursor | As a dipolarophile or through ring-opening | More complex heterocyclic systems |
Exploration of Novel Catalytic Applications
The field of catalysis continuously seeks novel scaffolds that can act as ligands for transition metals or as organocatalysts. While direct catalytic applications of This compound have not been reported, the broader class of sulfonamides has been utilized in catalyst design. researchgate.net The pyrrolidine moiety is a well-established component of many successful chiral catalysts, such as the proline- and pyrrolidine-based organocatalysts.
Future research could involve the synthesis of derivatives of This compound bearing coordinating groups, such as phosphines or additional nitrogen heterocycles, to create novel ligands for asymmetric catalysis. The rigidity imparted by the sulfonyl group could lead to well-defined catalyst structures, which is often crucial for achieving high enantioselectivity.
Integration into Advanced Materials Research
Sulfonyl-containing polymers are known for their desirable properties, including thermal stability and specific functionalities. The incorporation of sulfonyl groups into polymer backbones can significantly alter their physical and chemical characteristics. researchgate.net For example, polymers containing sulfonate groups have been investigated for their imaging properties due to thermal decomposition leading to changes in solubility. researchgate.net
This compound could serve as a functional monomer in polymerization reactions. The chlorobenzyl group provides a handle for polymerization through various cross-coupling techniques. The resulting polymers would possess pendant sulfonylpyrrolidine units, which could impart unique properties to the material. For instance, the polar sulfonyl group could enhance adhesion or alter the dielectric properties of the polymer.
Furthermore, the pyrrolidine ring could be functionalized post-polymerization to introduce other desired functionalities. The inherent stability of the sulfonamide bond suggests that these materials would be robust under a range of conditions. Research into N-sulfonylpyrrolidine derivatives in polymer chemistry could pave the way for new materials with applications in coatings, membranes, or specialty plastics.
Uncharted Reactivity and Novel Synthetic Transformations
The reactivity of the N-sulfonylpyrrolidine core is not extensively documented, presenting an opportunity for fundamental research. The interplay between the pyrrolidine ring and the electron-withdrawing sulfonyl group could lead to unexpected and useful chemical transformations. For example, the reactivity of N-arylsulfonylaziridines in cycloaddition reactions suggests that the strained three-membered ring analogue of pyrrolidine can participate in interesting bond-forming processes. acs.org
Investigations into the deprotonation of the pyrrolidine ring at positions alpha to the nitrogen or sulfonyl group could open up avenues for new functionalization strategies. The resulting carbanions could be trapped with various electrophiles to generate a library of novel pyrrolidine derivatives. Additionally, the photochemical or electrochemical behavior of This compound is an unexplored area that could reveal novel reaction pathways. The photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates is a testament to the evolving reactivity patterns of this functional group. acs.org
Expanding Theoretical Frameworks for Sulfonyl Chemistry
Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules. Theoretical studies on the stability and reactivity of related pyrrolidine derivatives have been conducted, but a detailed computational analysis of This compound is lacking. researchgate.netmdpi.com
Density Functional Theory (DFT) calculations could be employed to understand the conformational preferences of the molecule, the electronic distribution, and the energies of its frontier molecular orbitals. This information would be invaluable for predicting its reactivity in various chemical reactions. For instance, calculating the bond dissociation energies of the C-H bonds on the pyrrolidine ring could guide the development of selective functionalization reactions.
Furthermore, theoretical modeling could be used to design and evaluate potential catalytic applications. By simulating the interaction of the molecule with transition metals or as an organocatalyst, researchers can gain insights into the factors that would govern its catalytic efficiency and selectivity. Such in silico studies can significantly accelerate the discovery of new applications for this and related sulfonyl-containing compounds. nih.gov
Q & A
Q. What are the established synthetic pathways for 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A validated route starts with pyrrolidine and 4-chlorobenzyl chloride, followed by sulfonylation using reagents like 4-chlorobenzenesulfonyl chloride. Key steps include:
- Base selection : Aqueous K₂CO₃ or NaOH in THF yields >90% efficiency for sulfonamide formation, as demonstrated in analogous pyrrolidine sulfonyl syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates, while DCM under nitrogen minimizes side reactions .
- Purification : Recrystallization or silica gel chromatography (hexane/EtOAc) ensures high purity, as shown in related pyrrolidine derivatives .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., 4-chlorobenzyl protons at δ 7.2–7.3 ppm, pyrrolidine protons at δ 2.4–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected ~313.06 g/mol for C₁₁H₁₃ClN₂O₂S) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as applied to structurally similar sulfonamide-pyrrolidine hybrids .
Q. How do the sulfonyl and 4-chlorobenzyl groups affect the compound’s solubility and reactivity?
- Solubility : The sulfonyl group increases polarity, enhancing solubility in DMSO or DMF, while the hydrophobic 4-chlorobenzyl moiety reduces aqueous solubility .
- Reactivity : The sulfonyl group stabilizes intermediates in nucleophilic substitutions, and the electron-withdrawing chlorine atom directs electrophilic aromatic substitution .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of this compound?
- Catalytic systems : Palladium on carbon (Pd/C) or Ti(O-iPr)₄/EtMgBr improves regioselectivity in multi-step syntheses, as seen in analogous pyrrolidine derivatives .
- Temperature control : Lower temperatures (0–5°C) minimize unwanted byproducts during sulfonylation .
- Protecting groups : Temporary protection of the pyrrolidine nitrogen with Boc groups can prevent over-sulfonylation .
Q. How should researchers reconcile conflicting reports on the biological activity of sulfonylated pyrrolidine derivatives?
- Assay standardization : Validate activity using consistent enzyme inhibition protocols (e.g., IC₅₀ measurements under fixed pH and temperature) .
- Structural analogs : Compare activity with derivatives lacking the 4-chlorobenzyl group to isolate functional group contributions .
- Computational docking : Use molecular dynamics simulations to predict binding modes and explain variability in experimental results .
Q. What in silico approaches predict the target engagement of this compound?
- Molecular docking : Tools like AutoDock Vina assess binding affinity to receptors (e.g., kinases or GPCRs) using crystallographic data from similar sulfonamides .
- QSAR modeling : Correlate electronic descriptors (e.g., LogP, H-bond acceptors) with activity data from PubChem or ChEMBL .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties, guiding lead optimization .
Methodological Considerations
- Data validation : Cross-reference NMR shifts and MS spectra with databases (e.g., PubChem, ChemIDplus) to confirm structural assignments .
- Yield optimization : Replicate high-yield conditions from analogous syntheses (e.g., 85% yield via column chromatography in THF/EtOAc ).
- Contradiction resolution : Use meta-analysis frameworks to statistically evaluate disparate biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
